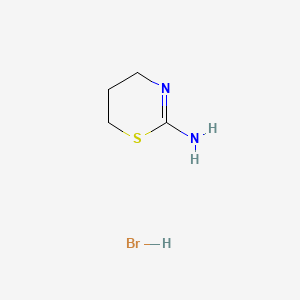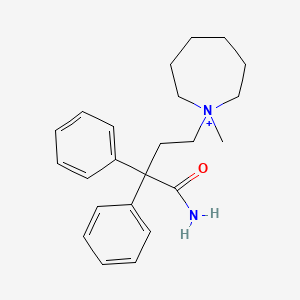![molecular formula C13H14N4O3S B1201177 2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)
2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxy group, and a cyclohexa-2,5-dienylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide typically involves multiple steps. One common approach includes the condensation of 2-amino-4-methylthiazole with a suitable aldehyde or ketone to form the corresponding hydrazone. This intermediate is then reacted with a methoxy-substituted cyclohexanone derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-methylthiazole: A simpler analog with similar thiazole ring structure.
3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene derivatives: Compounds with similar cyclohexadienylidene moiety.
Hydrazones: Compounds with similar hydrazone functional group.
Uniqueness
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is unique due to its combination of functional groups and structural features
Propiedades
Fórmula molecular |
C13H14N4O3S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
2-amino-N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19) |
Clave InChI |
AMHQGUWEVRTTJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Pictogramas |
Irritant |
Sinónimos |
OM 137 OM-137 OM137 cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





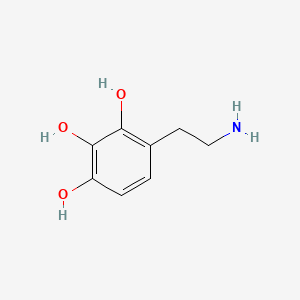
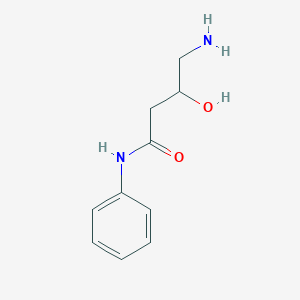

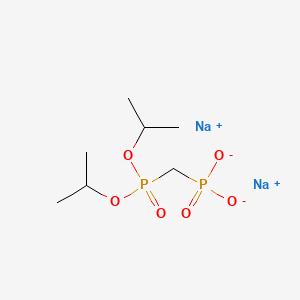
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)



